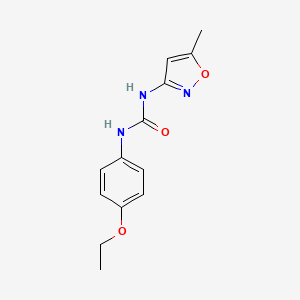
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a wide range of physiological processes, including glucose and lipid metabolism, autophagy, and cell growth.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea activates AMPK by binding to the γ-subunit of the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of downstream signaling pathways. AMPK activation results in increased glucose uptake and fatty acid oxidation, as well as inhibition of lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic steatosis. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis, as well as anti-cancer effects in models of breast cancer and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could focus on its potential as a therapeutic agent for the treatment of metabolic disorders and cancer. In addition, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea and its potential use in the treatment of inflammatory diseases. Finally, the development of more soluble analogs of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could improve its utility as a research tool.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea involves several steps, including the reaction of 4-ethoxyaniline with chloroacetyl chloride to produce N-(4-ethoxyphenyl)acetamide. This is then reacted with hydroxylamine hydrochloride and sodium acetate to form N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide. The final step involves the reaction of N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide with 5-methylisoxazole-3-carboxylic acid to produce N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in preclinical models as a potential therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)14-13(17)15-12-8-9(2)19-16-12/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXGSCAEVREOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)
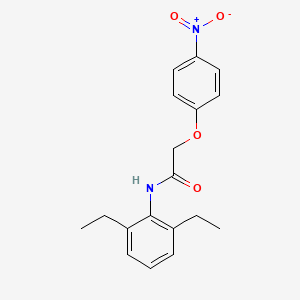
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
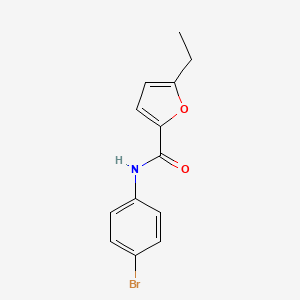
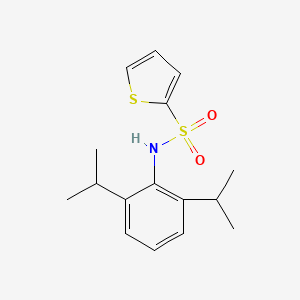
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
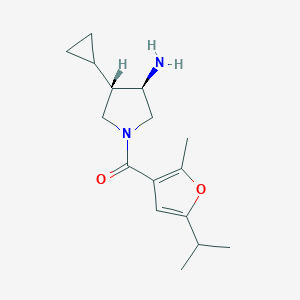
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
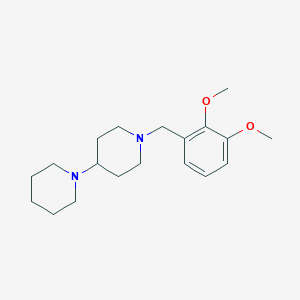
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)